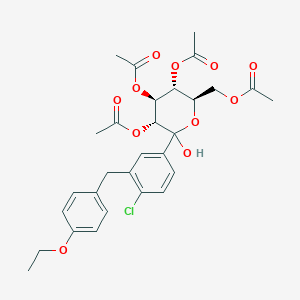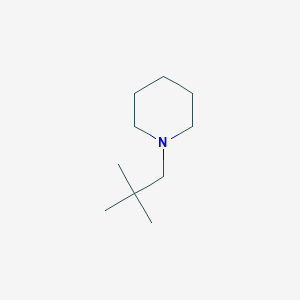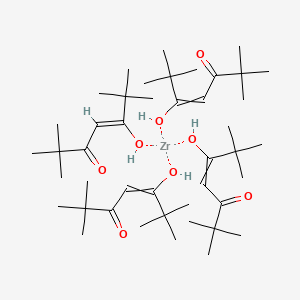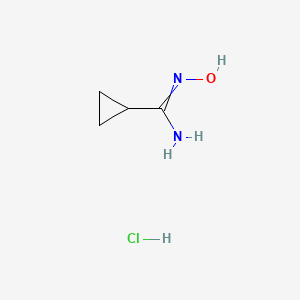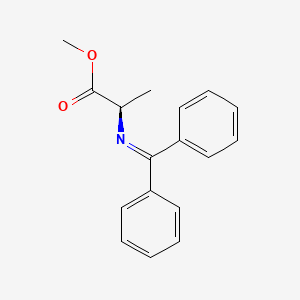![molecular formula C25H21BF4N2 B14117772 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves a multi-step process. The synthetic route often includes the reaction of ethylideneamine with triphenylpyridine under controlled conditions to form the desired compound. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its versatility. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential interactions with biological molecules. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide can be compared with other similar compounds such as triphenylpyridine derivatives. Its unique structure and reactivity make it distinct from other compounds in its class. Similar compounds include 2,4,6-triphenylpyridine and its various derivatives.
Eigenschaften
Molekularformel |
C25H21BF4N2 |
|---|---|
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
(E)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanimine;tetrafluoroborate |
InChI |
InChI=1S/C25H21N2.BF4/c1-2-26-27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h2-19H,1H3;/q+1;-1/b26-2+; |
InChI-Schlüssel |
MFJWRJDJJISDCO-COKCTTHVSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C/C=N/[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
[B-](F)(F)(F)F.CC=N[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


